molecular formula C14H19N3PS+ B100689 Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium CAS No. 16914-02-6

Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium

Cat. No. B100689
CAS RN: 16914-02-6
M. Wt: 292.36 g/mol
InChI Key: NSKDUFXNZFHLBW-UHFFFAOYSA-N
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Description

Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium (EMIM-PS) is a phosphonium-based ionic liquid that has gained significant attention in scientific research due to its unique physicochemical properties. EMIM-PS has been used in various applications, including catalysis, separation, and electrochemistry.

Scientific Research Applications

Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used in various scientific research applications, including catalysis, separation, and electrochemistry. In catalysis, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used as a catalyst for various reactions, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Michael addition reaction. In separation, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used as a stationary phase in gas chromatography and liquid chromatography. In electrochemistry, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used as an electrolyte in electrochemical cells.

Mechanism Of Action

The mechanism of action of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium is not well understood. However, it is believed that the sulfur atom in Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium plays a crucial role in its unique physicochemical properties. The sulfur atom can form strong interactions with metal ions, which makes Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium an effective catalyst for various reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium. However, studies have shown that Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium is not toxic to cells and does not cause significant changes in cell morphology or viability.

Advantages And Limitations For Lab Experiments

Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has several advantages for lab experiments, including its stability, low toxicity, and unique physicochemical properties. However, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium research. One possible direction is to investigate the use of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium in drug delivery systems. Another possible direction is to study the effect of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium on the structure and function of proteins. Additionally, the development of new synthesis methods for Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium could lead to more efficient and cost-effective production. Finally, the use of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium in green chemistry applications could lead to more sustainable and environmentally friendly chemical processes.
Conclusion:
In conclusion, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium is a phosphonium-based ionic liquid that has gained significant attention in scientific research due to its unique physicochemical properties. Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used in various applications, including catalysis, separation, and electrochemistry. Although there is limited research on the biochemical and physiological effects of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium, it is not toxic to cells and does not cause significant changes in cell morphology or viability. Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has several advantages for lab experiments, including its stability, low toxicity, and unique physicochemical properties. However, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has some limitations, including its high cost and limited availability. There are several future directions for Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium research, including investigating its use in drug delivery systems, studying its effect on the structure and function of proteins, developing new synthesis methods, and using it in green chemistry applications.

Synthesis Methods

Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium can be synthesized through a simple one-pot reaction between diethylaminothiophosphoryl chloride and 2-methylimidazole in the presence of triethylamine. The reaction yields a white solid that can be purified through recrystallization.

properties

CAS RN

16914-02-6

Product Name

Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium

Molecular Formula

C14H19N3PS+

Molecular Weight

292.36 g/mol

IUPAC Name

diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium

InChI

InChI=1S/C14H19N3PS/c1-4-16(5-2)18(19)14-8-6-13(7-9-14)17-11-10-15-12(17)3/h6-11H,4-5H2,1-3H3/q+1

InChI Key

NSKDUFXNZFHLBW-UHFFFAOYSA-N

SMILES

CCN(CC)[P+](=S)C1=CC=C(C=C1)N2C=CN=C2C

Canonical SMILES

CCN(CC)[P+](=S)C1=CC=C(C=C1)N2C=CN=C2C

Other CAS RN

16914-04-8
41713-51-3

synonyms

D-N,N-Diethyl-p-(2-methylimidazol-1-yl)-p-(phenyl)phosphinothioic amide

Origin of Product

United States

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